N-(2-hydroxypropyl)azepane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxypropyl)azepane-1-sulfonamide: is a chemical compound with the molecular formula C9H20N2O3S and a molecular weight of 236.33 g/mol . This compound is characterized by the presence of an azepane ring, a sulfonamide group, and a hydroxypropyl substituent. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxypropyl)azepane-1-sulfonamide typically involves the reaction of azepane with 2-hydroxypropyl sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-hydroxypropyl)azepane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(2-oxopropyl)azepane-1-sulfonamide.
Reduction: Formation of N-(2-hydroxypropyl)azepane-1-sulfonic acid.
Substitution: Formation of various N-substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-hydroxypropyl)azepane-1-sulfonamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of sulfonamide groups with biological molecules. It serves as a model compound for understanding the behavior of sulfonamide-based drugs .
Medicine: While not used directly as a drug, this compound is employed in the development of new pharmaceuticals. Its structure provides insights into the design of sulfonamide-containing drugs .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of N-(2-hydroxypropyl)azepane-1-sulfonamide involves its interaction with biological targets through the sulfonamide group. This group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The hydroxypropyl group enhances the solubility and bioavailability of the compound, facilitating its interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
- N-(2-hydroxyethyl)azepane-1-sulfonamide
- N-(2-hydroxypropyl)piperidine-1-sulfonamide
- N-(2-hydroxypropyl)morpholine-1-sulfonamide
Comparison: N-(2-hydroxypropyl)azepane-1-sulfonamide is unique due to the presence of the seven-membered azepane ring, which is less common compared to six-membered rings like piperidine and morpholine. This structural difference imparts distinct chemical and biological properties, making it valuable in specific applications .
Eigenschaften
Molekularformel |
C9H20N2O3S |
---|---|
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
N-(2-hydroxypropyl)azepane-1-sulfonamide |
InChI |
InChI=1S/C9H20N2O3S/c1-9(12)8-10-15(13,14)11-6-4-2-3-5-7-11/h9-10,12H,2-8H2,1H3 |
InChI-Schlüssel |
UPVBNQMKGIHKKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNS(=O)(=O)N1CCCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.